Boc-dab-otbu hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

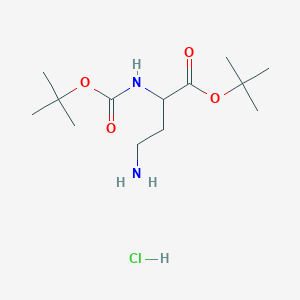

C13H27ClN2O4 |

|---|---|

Molecular Weight |

310.82 g/mol |

IUPAC Name |

tert-butyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |

InChI |

InChI=1S/C13H26N2O4.ClH/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6;/h9H,7-8,14H2,1-6H3,(H,15,17);1H |

InChI Key |

PIFRQYRFCQGLRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCN)NC(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Side Reactions from T Butyl Cations:the Cleavage of Both Boc and Otbu Groups with Acid Generates Reactive Tert Butyl Cations.peptide.compeptide.comthese Cations Can Cause Undesirable Alkylation of Nucleophilic Side Chains, Particularly Tryptophan Trp and Methionine Met .

Mitigation: This side reaction is managed by adding "scavengers" to the cleavage cocktail. Common scavengers like thioanisole, water, and triisopropylsilane (TIS) effectively trap the tert-butyl cations before they can modify the peptide.

Aspartimide Formation:while Not Directly Involving Dab, a Common and Serious Side Reaction in Both Boc and Fmoc Synthesis is the Formation of Aspartimide from Aspartic Acid Residues.peptide.comiris Biotech.dethis Occurs when the Backbone Nitrogen Attacks the Side Chain Ester, Forming a Cyclic Imide. This Can Lead to Racemization and the Formation of β Linked Peptides.iris Biotech.de

Mitigation: In Boc synthesis, using the cyclohexyl (OcHx) ester for Asp side-chain protection instead of the benzyl ester can significantly reduce aspartimide formation. sigmaaldrich.com In Fmoc synthesis, adding agents like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress this side reaction. peptide.com

Diketopiperazine Formation:this Side Reaction is Most Common at the Dipeptide Stage in Fmoc Spps, Where the Deprotected N Terminal Amine Can Attack the Ester Linkage to the Resin, Cleaving the Dipeptide As a Cyclic Diketopiperazine.peptide.com

Selective Side-Chain Modification of the Diaminobutyric Acid Residue (Dab) for Enhanced Functionality

The diaminobutyric acid (Dab) residue within Boc-Dab-OtBu HCl possesses a side-chain amino group that serves as a prime site for selective modification. This allows for the introduction of a wide array of functional moieties to tailor the molecule's properties for specific applications. The Boc protecting group on the alpha-amino group and the OtBu ester provide robust protection during side-chain functionalization, which can be achieved through various chemical reactions.

A common strategy involves the acylation of the side-chain amino group with activated carboxylic acids, sulfonyl chlorides, or isocyanates. For instance, the reaction of this compound with a suitable acid chloride or anhydride, in the presence of a base to neutralize the hydrochloride and the newly formed acid, leads to the formation of an amide bond on the side chain. This approach is fundamental in peptide synthesis and the creation of peptide mimics. peptide.com

Furthermore, the side-chain amine can undergo reductive amination with aldehydes or ketones to introduce alkyl substituents. This method is particularly useful for modulating the steric bulk and basicity of the side chain. The choice of protecting groups is critical for achieving selectivity. In Fmoc-based solid-phase peptide synthesis (SPPS), orthogonal protecting groups like Mtt (4-methyltrityl) can be used on the Dab side chain, allowing for its selective deprotection and subsequent modification while the rest of the peptide remains protected. peptide.com

The ability to selectively modify the Dab side chain is instrumental in developing compounds with enhanced biological activity or specific binding properties. For example, attaching reporter groups like fluorophores or biotin facilitates the study of molecular interactions. diva-portal.orgresearchgate.net

| Modification Strategy | Reagents | Functional Group Introduced | Key Advantage |

| Acylation | Acid chlorides, Anhydrides | Amide | Formation of stable peptide-like bonds. |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Introduction of a key pharmacophore. |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Modulation of basicity and steric properties. |

| Alkylation | Alkyl halides | Alkylated Amine | Introduction of diverse alkyl chains. |

Application in Bioconjugation Strategies for Advanced Molecular Constructs

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a powerful tool for creating advanced molecular constructs with novel functions. researchgate.net this compound serves as a valuable building block in this arena due to its orthogonally protected functional groups, which allow for controlled, site-specific modifications. ucl.ac.uk

After deprotection of the side-chain amine, it can be functionalized with a variety of reactive groups suitable for bioconjugation. For example, the amine can be reacted with N-hydroxysuccinimide (NHS) esters of molecules bearing a "click chemistry" handle, such as an azide or an alkyne. This introduces a bioorthogonal functional group that can later be used to conjugate the molecule to a complementary-functionalized biomolecule, such as a protein or a nucleic acid, under mild, biocompatible conditions.

Another strategy involves modifying the side-chain amine to introduce a thiol group. This can be achieved by reacting the amine with reagents like 2-iminothiolane (Traut's reagent) or N-succinimidyl S-acetylthioacetate (SATA) followed by deacetylation. The resulting thiol can then participate in maleimide-thiol or disulfide exchange reactions, common methods for protein conjugation. ucl.ac.uk

The versatility of this compound in bioconjugation is further highlighted by its use in creating antibody-drug conjugates (ADCs) and other targeted therapeutic agents. By incorporating this modified amino acid into a peptide or small molecule ligand, a potent drug can be selectively attached and delivered to a specific biological target. ucl.ac.uk

| Bioconjugation Handle | Reagent for Introduction | Subsequent Reaction | Application Example |

| Azide | NHS-azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Labeling of proteins or nucleic acids. |

| Alkyne | NHS-alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Live-cell imaging. |

| Thiol | 2-Iminothiolane (Traut's Reagent) | Maleimide-thiol reaction | Antibody-drug conjugation. |

| Biotin | NHS-biotin | Avidin/Streptavidin binding | Immunoassays and affinity purification. |

Synthesis of Combinatorial Libraries Utilizing this compound as a Core Scaffold

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse but structurally related molecules, known as a library. ub.edu this compound is an excellent core scaffold for building such libraries due to its multiple points of diversification.

The general strategy involves a series of protection, coupling, and deprotection steps. Starting with this compound, the side-chain amine can be deprotected and reacted with a set of diverse building blocks (e.g., a library of carboxylic acids). Subsequently, the alpha-amino group can be deprotected by removing the Boc group, typically with an acid like trifluoroacetic acid (TFA), and then reacted with another set of building blocks. researchgate.netresearchgate.net Finally, the OtBu ester can be saponified to the carboxylic acid, which can be further functionalized, for example, by forming amides with a library of amines.

This multi-dimensional approach allows for the generation of a vast number of unique compounds from a relatively small number of starting materials. The resulting libraries can then be screened for biological activity to identify lead compounds for drug discovery. chimia.ch Solid-phase synthesis techniques are often employed in the creation of these libraries, where the growing molecule is attached to a resin, facilitating purification after each reaction step. nih.gov

| Diversification Point | Protecting Group | Deprotection Condition | Example Building Blocks |

| Side-Chain Amine | Orthogonal protecting group (e.g., Fmoc) | Piperidine | Library of activated carboxylic acids |

| Alpha-Amine | Boc | Trifluoroacetic Acid (TFA) | Library of isocyanates or sulfonyl chlorides |

| Carboxyl Group | OtBu | Strong Acid (e.g., TFA) or Saponification | Library of amines for amide bond formation |

Post-Synthetic Modifications and Functionalization of Derivatives

Post-synthetic modification (PSM) refers to the chemical transformation of a pre-formed molecular structure to introduce new functional groups or alter existing ones. ntu.ac.uk Derivatives of this compound are amenable to a wide range of PSM strategies, further expanding their chemical diversity and utility.

Once a peptide or small molecule containing a Dab residue (derived from this compound) has been synthesized, the side-chain amine, if left unfunctionalized or protected with a labile group, can be targeted for modification. nih.govsci-hub.se This allows for the late-stage introduction of functionalities that may not have been compatible with the initial synthesis conditions. For example, a peptide containing a free Dab side-chain amine can be selectively labeled with a fluorescent dye or a radiolabel for imaging applications.

Furthermore, the Boc and OtBu protecting groups themselves can be part of a PSM strategy. For instance, after the synthesis of a complex molecule, the Boc group can be removed to reveal a primary amine, which can then be engaged in further reactions. researchgate.netresearchgate.net Similarly, the OtBu ester can be hydrolyzed to a carboxylic acid, which can then be coupled to other molecules or used to modulate the solubility and pharmacokinetic properties of the final compound.

The ability to perform post-synthetic modifications on derivatives of this compound provides a powerful avenue for the fine-tuning of molecular properties and the creation of multifunctional constructs for a wide range of applications in chemistry, biology, and materials science. acs.org

| Derivative Type | Post-Synthetic Modification | Reagents/Conditions | Purpose |

| Peptide with Dab residue | Labeling of side-chain amine | NHS-ester of a dye | Introduction of a reporter group for bioassays. |

| Small molecule with protected Dab | Deprotection of Boc group | Trifluoroacetic Acid (TFA) | Unmasking the alpha-amine for further coupling. |

| Compound with OtBu ester | Hydrolysis of the ester | Strong acid or saponification | Revealing a carboxylic acid for conjugation or to improve solubility. |

| Metal-Organic Framework (MOF) precursor | Acylation of amino groups | Anhydrides, Isocyanates | Functionalization of the MOF for specific applications. nih.gov |

Racemization:although the Risk is Generally Low for Standard Boc Deprotection, Harsh Acidic Conditions or Elevated Temperatures Can Sometimes Lead to the Abstraction of the α Proton, Resulting in Racemization and the Loss of Stereochemical Integrity.bibliomed.org

Kinetic Studies of Key Reactions Involving Boc-Dab-OtBu HCl in Chemical Transformations

While specific kinetic data for this compound is not extensively published, the kinetics of Boc deprotection for various amines and amino acids have been studied, providing valuable insights. These studies reveal that the rate of deprotection is highly dependent on the acid concentration, the nature of the acid, and the solvent system.

One significant finding is that the HCl-catalyzed deprotection of Boc-protected amines can exhibit a second-order dependence on the HCl concentration. researchgate.netnih.govacs.org This suggests a more complex mechanism than a simple first-order process, possibly involving a general acid-catalyzed separation of a reversibly formed ion pair after the initial protonation step. nih.govacs.org

In contrast, deprotection with TFA often shows a different kinetic profile. To achieve a reasonable reaction rate, a large excess of TFA is typically required, and the reaction can even show an inverse kinetic dependence on the concentration of the trifluoroacetate (B77799) anion. nih.govacs.org

The table below summarizes findings from a kinetic study on the deprotection of a Boc-protected amine, which provides a general model for the behavior of compounds like this compound.

| Acid | Kinetic Dependence | Relative Rate |

| HCl | Second-order on [HCl] nih.govacs.org | Sensitive to small changes in acid usage. scribd.com |

| Sulfuric Acid | Second-order on [Acid] nih.govacs.org | Similar behavior to HCl. nih.gov |

| Methane Sulfonic Acid | Second-order on [Acid] nih.govacs.org | Similar behavior to HCl. nih.gov |

| Trifluoroacetic Acid (TFA) | Complex; requires large excess and can show inverse dependence on [TFA anion]. nih.govacs.org | Slower than strong acids at lower concentrations. nih.gov |

These kinetic studies underscore the importance of precise stoichiometric control when using HCl for deprotection, as small variations in acid concentration can significantly impact the reaction rate and completion. scribd.com For TFA, the use of a large excess is standard practice to drive the reaction to completion efficiently. jk-sci.com

Advanced Analytical Methodologies for Research Characterization of Boc Dab Otbu Hcl and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of Boc-Dab-OtBu HCl, providing unequivocal confirmation of its elemental composition and offering deep insights into potential impurities. HRMS analyzers, such as Orbitrap or Time-of-Flight (TOF) systems, measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to within a few parts per million (ppm).

This high mass accuracy allows for the calculation of a unique elemental formula, distinguishing the target compound from isomers or compounds with very similar nominal masses. For this compound, electrospray ionization (ESI) is a common method to generate the protonated molecular ion [M+H]⁺. The experimentally observed m/z value is then compared against the theoretical exact mass calculated from the elemental formula (C₁₃H₂₇N₂O₄⁺ for the free base form).

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated. These fragment ions correspond to specific structural motifs within the molecule, such as the loss of the Boc group (-100 Da) or the tert-butyl group (-56 Da), providing definitive structural confirmation.

Impurity profiling is another critical application of HRMS. The high sensitivity and resolution enable the detection of low-level impurities that may arise from the synthesis or degradation of this compound. These can include starting materials, by-products from incomplete reactions (e.g., loss of a protecting group), or diastereomers. By analyzing the full scan mass spectra, these impurities can be identified and their elemental formulas proposed, guiding further purification efforts.

Table 1: Illustrative HRMS Data for this compound Characterization

| Parameter | Description | Typical Value |

| Ionization Mode | Electrospray Ionization (Positive) | ESI+ |

| Analyte (Free Base) | C₁₃H₂₆N₂O₄ | - |

| Theoretical [M+H]⁺ | Calculated Exact Mass of Protonated Molecule | 275.1965 Da |

| Observed [M+H]⁺ | Experimentally Measured Mass | 275.1962 Da |

| Mass Accuracy | Deviation from Theoretical Mass | < 5 ppm |

| Key Fragment Ion 1 | Loss of Boc group ([M-Boc+H]⁺) | 175.1387 Da |

| Key Fragment Ion 2 | Loss of tert-butyl group ([M-tBu+H]⁺) | 219.1339 Da |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete and unambiguous structural confirmation of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides a detailed map of the molecule's atomic connectivity and chemical environment.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). For this compound, distinct signals are expected for the protons of the Boc group, the tert-butyl ester group, and the diaminobutyric acid backbone. The chemical shifts and coupling patterns of the α-CH and β-CH₂ protons are particularly diagnostic for confirming the core amino acid structure.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for confirmation of the total number of carbon atoms and their functional group type (e.g., carbonyls, quaternary carbons, methylenes). The characteristic chemical shifts of the carbonyl carbons in the Boc and tert-butyl ester groups, as well as the carbons of the protecting groups themselves, are key identifiers.

Advanced 2D NMR techniques are employed to establish the connectivity between atoms. For instance, a Correlation Spectroscopy (COSY) experiment reveals which protons are coupled to each other, confirming the sequence of protons along the Dab backbone. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each ¹H and ¹³C signal.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Boc-Dab-OtBu

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Boc (C(CH₃)₃) | ~1.44 (s, 9H) | ~28.3 |

| Boc (Quaternary C) | - | ~80.0 |

| Boc (C=O) | - | ~156.0 |

| OtBu (C(CH₃)₃) | ~1.46 (s, 9H) | ~28.0 |

| OtBu (Quaternary C) | - | ~82.0 |

| Ester (C=O) | - | ~171.0 |

| α-CH | ~4.1-4.3 (m, 1H) | ~52.5 |

| β-CH₂ | ~1.8-2.0 (m, 2H) | ~35.0 |

| γ-CH₂ | ~3.0-3.2 (m, 2H) | ~40.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Advanced Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from impurities and for accurately determining its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.

For purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically developed. In this setup, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. This compound, being a relatively nonpolar molecule due to its protecting groups, is well-retained on such columns.

A typical HPLC purity analysis involves injecting a solution of the compound and monitoring the eluent with a UV detector, usually at a wavelength around 210-220 nm where the amide and carbonyl groups absorb. The purity is then calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. Method validation is crucial to ensure the accuracy of the purity assessment, including checks for linearity, precision, and specificity.

Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. However, GC can be employed for the analysis of volatile impurities or after a derivatization step that converts the analyte into a more volatile and thermally stable form. For instance, derivatization could be used to analyze residual solvents from the synthesis process.

Table 3: Typical RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | e.g., 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 25 °C |

Chiral Analysis Methods for Enantiomeric Purity Assessment

Since diaminobutyric acid contains a chiral center, this compound can exist as two enantiomers (L and D forms). In many applications, particularly in peptide synthesis, only one specific enantiomer is desired. Therefore, assessing the enantiomeric purity is a critical aspect of its characterization.

Chiral chromatography is the most definitive method for separating and quantifying enantiomers. This is typically achieved using chiral HPLC, which employs a chiral stationary phase (CSP). CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus their separation. The mechanism of chiral recognition can involve various interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the transient diastereomeric complexes formed between the enantiomers and the chiral selector on the stationary phase.

Common types of CSPs used for amino acid derivatives include those based on cyclodextrins, polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), or Pirkle-type phases. A specific method must be developed and optimized for this compound, involving the selection of an appropriate chiral column and mobile phase to achieve baseline separation of the L- and D-enantiomers. Once separated, the enantiomeric excess (ee) can be accurately calculated from the peak areas of the two enantiomers in the chromatogram.

An alternative, though less common, approach involves derivatization with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can then be separated using standard, non-chiral HPLC or GC. However, this method requires a CDA of very high enantiomeric purity and the reaction must proceed without any racemization.

Table 4: Example of Chiral HPLC for Enantiomeric Purity

| Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |

| Stationary Phase | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | Typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol) |

| Detection | UV at 215 nm |

| Analyte | This compound |

| Result | Separation of L- and D-enantiomers into two distinct peaks |

| Quantification | Enantiomeric Excess (% ee) = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] x 100 |

Mechanistic Insights into Transformations Involving Boc Dab Otbu Hcl

Detailed Mechanism of Boc Deprotection Under Acidic Conditions (e.g., HCl in dioxane, TFA)

The removal of the Boc protecting group from Boc-Dab-OtBu HCl is typically achieved under strong acidic conditions, with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane being the most common reagents. wiley-vch.de The underlying mechanism for this deprotection is a unimolecular substitution (SN1) pathway. wiley-vch.de

The process unfolds in a series of steps:

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid (H⁺). This step makes the carbonyl carbon more electrophilic and weakens the adjacent carbon-oxygen bond. commonorganicchemistry.comjk-sci.com

Formation of a Carbocation: The protonated carbamate (B1207046) is unstable and fragments. This involves the loss of a stable, neutral carbamic acid molecule and the formation of a tertiary tert-butyl carbocation. commonorganicchemistry.com

Decarboxylation: The resulting carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free α-amine of the diaminobutyric acid derivative. commonorganicchemistry.com

Amine Protonation: Under the acidic reaction conditions, the newly liberated and nucleophilic amine is immediately protonated, forming an ammonium (B1175870) salt (e.g., a TFA or HCl salt). commonorganicchemistry.com

The fate of the tert-butyl carbocation generated in step 2 is dependent on the reaction environment. It can be trapped by a nucleophile, deprotonate to form isobutylene (B52900) gas, or potentially alkylate other nucleophilic sites in the molecule or reaction mixture. wiley-vch.decommonorganicchemistry.com

| Reagent System | Role of Components | Key Mechanistic Feature |

| TFA (Trifluoroacetic Acid) | Strong acid for protonation; its conjugate base (trifluoroacetate) can trap the carbocation. wiley-vch.dejk-sci.com | Proceeds via an SN1 pathway, generating a tert-butyl cation. wiley-vch.de |

| HCl in Dioxane | HCl provides the acidic proton for deprotection. Dioxane serves as the solvent. wiley-vch.de | The cleavage mechanism is also SN1. The chloride ion is a weaker nucleophile than trifluoroacetate (B77799) for trapping the carbocation. wiley-vch.de |

Elucidation of Potential Side Reaction Pathways During Synthesis and Application

Several potential side reactions can occur during the synthesis and subsequent use of this compound, particularly during the acid-catalyzed deprotection step. The formation of these byproducts can lower the yield of the desired product and complicate purification. bibliomed.org

Q & A

Q. How should researchers validate this compound’s biological activity in novel assay systems?

- Methodological Answer : Perform dose-response curves with positive/negative controls (e.g., unprotected Dab derivatives). Use Bland-Altman plots to compare assay platforms (e.g., fluorescence vs. luminescence). Disclose all normalization methods and edge cases (e.g., solvent toxicity thresholds) in the methods section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.